2-(3-Propyloxiran-2-yl)quinoline
Description
2-(3-Propyloxiran-2-yl)quinoline is a quinoline derivative featuring an oxirane (epoxide) ring substituted at the 2-position of the quinoline core, with a propyl group attached to the oxirane’s 3-position. The quinoline scaffold is a privileged structure in medicinal and materials chemistry due to its aromaticity, planar geometry, and ability to engage in π-π stacking interactions. The unique substitution pattern of this compound—specifically the 2-position oxirane-propyl moiety—distinguishes it from classical quinoline derivatives, which often bear substituents at the 4-position (e.g., piperazine or oxazine rings in chloroquine and hydroxychloroquine) .
Properties
CAS No. |
124779-43-7 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(3-propyloxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO/c1-2-5-13-14(16-13)12-9-8-10-6-3-4-7-11(10)15-12/h3-4,6-9,13-14H,2,5H2,1H3 |
InChI Key |
NVTNTMLDKKBOPS-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCCC1C(O1)C2=NC3=CC=CC=C3C=C2 |
Synonyms |
1,2-epoxy-1-(2-quinolyl)pentane EQU5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxy-1-(2-quinolyl)pentane can be synthesized through several methods. One common approach involves the epoxidation of 1-(2-quinolyl)pent-1-ene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide .
Industrial Production Methods
Industrial production of 1,2-epoxy-1-(2-quinolyl)pentane may involve the use of more scalable and efficient methods. For instance, the epoxidation of 1-(2-quinolyl)pent-1-ene can be carried out using hydrogen peroxide in the presence of a suitable catalyst, such as titanium silicalite-1 (TS-1). This method offers higher yields and is more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxy-1-(2-quinolyl)pentane undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like water, alcohols, and amines can open the epoxide ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of vicinal diols.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halohydrins, amino alcohols, and other substituted products.
Scientific Research Applications
1,2-Epoxy-1-(2-quinolyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-epoxy-1-(2-quinolyl)pentane involves the interaction of its epoxide group with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects, such as enzyme inhibition and DNA modification .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key differences between 2-(3-Propyloxiran-2-yl)quinoline and structurally related quinoline derivatives:
Key Findings
Electronic Properties: The oxirane group in 2-(3-Propyloxiran-2-yl)quinoline is electron-withdrawing, which may reduce electron density on the quinoline ring compared to 4-methoxyquinoline derivatives (e.g., compound 6d). This could diminish π–π* transition intensities, as observed in 4-fluoro-substituted quinolines . Chloro or methoxy substituents on styryl/aryl groups (e.g., in 6d, 6f) enhance absorption intensities due to increased electron affinity, whereas fluoro groups show weaker effects . The propyl-oxirane combination likely induces moderate electron withdrawal, analogous to chloro substituents but with added steric effects.
UV-Vis Absorption Trends: While 4-methoxyquinolines exhibit strong absorption at ~340 nm (attributed to π–π* transitions), 2-(3-Propyloxiran-2-yl)quinoline’s absorption profile is hypothesized to shift toward shorter wavelengths (e.g., ~320–350 nm) due to reduced conjugation from the 2-position substituent.
Biological and Reactivity Implications: The 4-position piperazine/oxazine rings in chloroquine derivatives enable interactions with heme in malaria parasites.
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